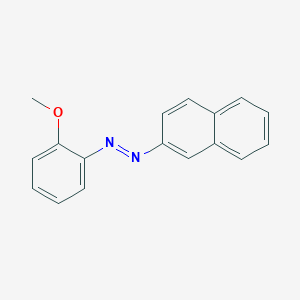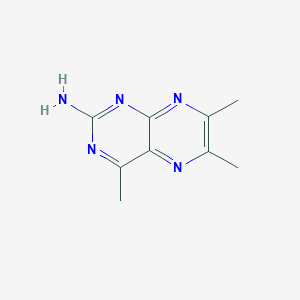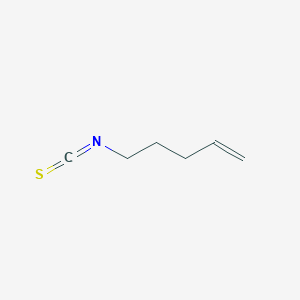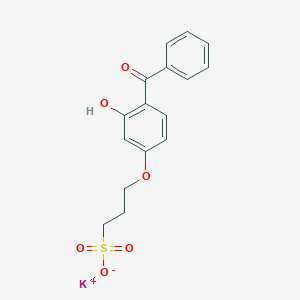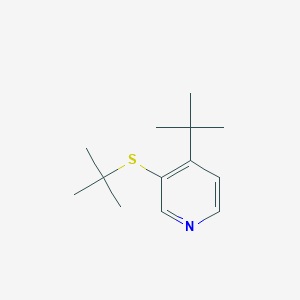![molecular formula C10H21N3OSi2 B101530 4-嘧啶胺,N-(三甲基甲硅烷基)-2-[(三甲基甲硅烷基)氧基]- CAS No. 18037-10-0](/img/structure/B101530.png)
4-嘧啶胺,N-(三甲基甲硅烷基)-2-[(三甲基甲硅烷基)氧基]-
描述
“4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-” is a complex chemical compound with applications in various fields of study . It consists of a 1,3,5-triazine ring, a type of nitrogenous organic compound, attached with a few specific chemical groups. These groups include a trimethylsilyl group and an oxy-trimethylsilyl group . It is also known by other names such as Pyrimidine, 2- (trimethylsiloxy)-4- [ (trimethylsilyl)amino]-; O2,N4-Bis (trimethylsilyl)cytosine; Bis (trimethylsilyl)cytosine; N- (Trimethylsilyl)-2- [ (trimethylsilyl)oxy]-4-pyrimidinamine; Cytosine, N-trimethylsilyl-, trimethylsilyl ether; Cytosine, bis-TMS; Pyrimidine, 2-hydroxy-4-amino, di-TMS; O,N-Bis (trimethylsilyl)cytosine; 2,4-Bis (trimethylsilyl)cytosine; Cytosine, TMS; Pyrimidine, 2-hydroxy-4-amino, TMS; N- (trimethylsilyl)-2- [ (trimethylsilyl)oxy]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular formula of “4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-” is C10H21N3OSi2 . The molecular weight is 255.4642 . The IUPAC Standard InChI is InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3, (H,11,12,13) . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-” include a molecular weight of 255.4642 . Other properties such as melting point, boiling point, density, flash point, and pKa are also provided .科学研究应用
Nanoparticle Synthesis
Bis(trimethylsilyl)cytosine plays a crucial role in the synthesis of CdSe nanoparticles . It acts as a precursor in the process, which involves the growth of nanoparticles in a microemulsion synthesis . This application is particularly important in the field of materials science, where nanoparticles are used in various technologies, including electronics and medicine .
Antiviral Activity
Bis(trimethylsilyl)cytosine has been shown to be active against a number of viruses, including HIV-1 and HSV-1 . This makes it a potential candidate for further research in the development of antiviral drugs .
Immunosuppressive Agent
This compound is also an immunosuppressive agent that binds to the immunodeficient acceptor . This property could be useful in the field of transplantation medicine, where immunosuppressive agents are needed to prevent the body from rejecting transplanted organs .
Inhibition of Nucleotide Synthesis
Bis(trimethylsilyl)cytosine inhibits the activity of purine and pyrimidine nucleotide synthesis . This could have potential applications in cancer treatment, where inhibition of nucleotide synthesis can prevent the rapid proliferation of cancer cells .
Derivatization Agent
Bis(trimethylsilyl)cytosine can be used as a derivatization agent in analytical chemistry . It increases the volatility of compounds and introduces the trimethylsilyl protecting group in organic synthesis .
Protection of Hydroxyl Groups
This compound is used in the protection of hydroxyl groups in natural products and functional groups in organic intermediates . This is a common strategy in organic synthesis, where protecting groups are used to prevent certain reactions from occurring until desired .
作用机制
Target of Action
Bis(trimethylsilyl)cytosine is an immunosuppressive agent that primarily targets the immunodeficient acceptor . It has been shown to be active against a number of viruses, including HIV-1 and HSV-1 .
Mode of Action
The compound interacts with its targets by binding to the immunodeficient acceptor . This interaction results in the inhibition of the activity of purine and pyrimidine nucleotide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Bis(trimethylsilyl)cytosine is the synthesis of purine and pyrimidine nucleotides . These nucleotides are essential components of DNA and RNA, and their synthesis is crucial for cell growth and proliferation. By inhibiting this pathway, Bis(trimethylsilyl)cytosine can exert its antiviral and immunosuppressive effects .
Pharmacokinetics
Its molecular weight of 25546 g/mol and boiling point of 300.40 °C suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Bis(trimethylsilyl)cytosine’s action primarily involve the inhibition of nucleotide synthesis, which can lead to a decrease in viral replication and immune response modulation .
属性
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHUWMQLZFGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884794 | |
| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
CAS RN |
18037-10-0 | |
| Record name | N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018037100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52FEX9LR9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural significance of Bis(trimethylsilyl)cytosine in nucleoside synthesis?
A1: Bis(trimethylsilyl)cytosine serves as a protected form of cytosine, a nucleobase found in DNA and RNA. The trimethylsilyl groups protect the reactive amine and hydroxyl groups of cytosine, allowing for selective chemical modifications at other positions of the molecule. [, , ] This protection strategy is crucial in nucleoside synthesis, where the controlled formation of the glycosidic bond between the sugar and the base is essential. [, ] Once the desired modifications are completed, the trimethylsilyl protecting groups can be easily removed under mild conditions to yield the desired nucleoside analog.
Q2: Can you provide specific examples of how Bis(trimethylsilyl)cytosine has been utilized in the synthesis of modified nucleosides?
A3: Bis(trimethylsilyl)cytosine has been employed as a key starting material in synthesizing various modified nucleosides. For instance, researchers successfully used it in the synthesis of 1-(2-Amino-2-deoxy-beta-D-xylofuranosyl)cytosine, a nucleoside analog. [] In another study, it played a vital role in the preparation of 2',3'-dideoxy-2',3'-alpha-methanocytidine. [] These examples showcase the versatility of Bis(trimethylsilyl)cytosine as a protected form of cytosine, enabling the creation of novel nucleosides with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






